3-Phenyl-1-trityl-piperazine

説明

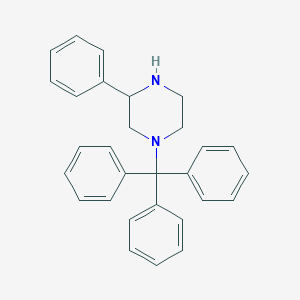

3-Phenyl-1-trityl-piperazine (IUPAC name: 3-phenyl-1-tritylpiperazine) is a structurally complex piperazine derivative characterized by a trityl (triphenylmethyl) group at the 1-position and a phenyl group at the 3-position of the piperazine ring. Key physicochemical properties include:

- Molecular formula: C₂₉H₂₈N₂

- Molecular weight: 404.5 g/mol

- XLogP3-AA: 5.8 (indicating high lipophilicity)

- Rotatable bonds: 5

- Topological polar surface area (TPSA): 15.3 Ų (low polarity) .

The trityl group confers steric bulk and electron-rich aromaticity, which may influence binding interactions in biological or synthetic applications. Its synthesis was first reported in 2007, with modifications up to 2023, reflecting ongoing interest in its structural versatility .

特性

IUPAC Name |

3-phenyl-1-tritylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2/c1-5-13-24(14-6-1)28-23-31(22-21-30-28)29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYYXDPIMIYMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587593 | |

| Record name | 3-Phenyl-1-(triphenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-28-1 | |

| Record name | 3-Phenyl-1-(triphenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-trityl-piperazine typically involves the reaction of piperazine with trityl chloride and phenyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms in the piperazine ring attack the electrophilic carbon atoms in the trityl chloride and phenyl bromide, respectively.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine ring.

Reduction: Reduction reactions can target the aromatic rings, potentially leading to hydrogenation of the phenyl and trityl groups.

Substitution: The compound can participate in substitution reactions, where the phenyl or trityl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Halogenated reagents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Hydrogenated derivatives with reduced aromaticity.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

3-Phenyl-1-trityl-piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Phenyl-1-trityl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.

類似化合物との比較

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of 3-phenyl-1-trityl-piperazine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and functional roles.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Lipophilicity :

- The trityl group in This compound significantly increases lipophilicity (XLogP3-AA = 5.8) compared to simpler arylpiperazines (e.g., 1.2–2.9 for methoxy or trifluoromethyl derivatives) . This property may enhance membrane permeability but reduce aqueous solubility.

In contrast, linear substituents like trifluoromethylbenzoyl (in pyridazinone derivatives) allow for extended π-π interactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., CF₃ in 1-(3-trifluoromethylphenyl)piperazine ) reduce electron density on the piperazine ring, altering binding affinity in receptor-ligand systems. Conversely, electron-donating groups (e.g., OCH₃) increase polarity and hydrogen-bonding capacity .

Biological Relevance :

- Piperazine derivatives with trifluoromethylphenyl groups (e.g., Sch-350634 ) exhibit antiviral activity by targeting CCR5 receptors, highlighting the role of fluorinated substituents in enhancing metabolic stability . The trityl group’s bioactivity remains underexplored but could serve in enzyme inhibition due to its bulk.

Synthetic Versatility :

- This compound is synthesized via tritylation of piperazine precursors, while analogues like 1-(4-ethoxyphenyl)piperazine are prepared through nucleophilic substitution or coupling reactions (e.g., BOP/NEt₃-mediated acylations) .

生物活性

3-Phenyl-1-trityl-piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with both a phenyl group and a trityl group. The presence of these groups enhances the compound's lipophilicity, facilitating interactions with biological membranes and proteins. The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Cytochrome P450 Enzymes : This compound has shown significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. By modulating the activity of these enzymes, it can influence pharmacokinetics and pharmacodynamics in drug development.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic mitochondrial signaling pathways. This suggests potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 enzyme activity, affecting drug metabolism. |

| Anticancer Potential | Induces apoptosis in cancer cells via mitochondrial pathways. |

| Cell Signaling Modulation | Influences cell signaling pathways and gene expression, potentially enhancing therapeutic effects. |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively induced apoptosis in HepG2 liver cancer cells. The compound's mechanism involved mitochondrial disruption, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Drug Metabolism Investigation : A study explored the interaction of this compound with various cytochrome P450 isoforms. Results indicated a significant inhibition of CYP3A4 and CYP2D6, suggesting that this compound could alter the metabolism of co-administered drugs, highlighting its importance in polypharmacy contexts.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Phenylpiperazine | Lacks the trityl group | Simpler structure; primarily used as an antidepressant. |

| 1-Tritylpiperazine | Lacks the phenyl group | Focused on enhancing lipophilicity. |

| 3-Phenylpiperidine | Contains a piperidine ring instead | Different pharmacological properties due to ring structure. |

The combination of both phenyl and trityl groups on the piperazine ring in this compound imparts distinct chemical properties advantageous for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。